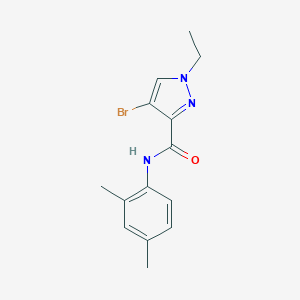
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various areas of research.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes such as p38α MAP kinase, JNK1, JNK2, and JNK3. These enzymes play a crucial role in the regulation of various cellular processes such as inflammation, apoptosis, and stress response. Inhibition of these enzymes leads to the suppression of these processes, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to exhibit anti-tumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it an ideal compound for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research on 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One of the potential areas of research is the development of more potent and selective inhibitors of p38α MAP kinase, JNK1, JNK2, and JNK3. Another area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, this compound can be further studied for its potential applications in the treatment of various diseases such as inflammatory disorders, neurodegenerative disorders, and cancer.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-2,6-dimethylphenyl isocyanate with ethyl 3-aminopyrazole-4-carboxylate. This reaction is carried out in the presence of a solvent and a base catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
4-bromo-N-(2,4-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various areas of research. It has been found to exhibit potent inhibitory activity against several enzymes such as p38α MAP kinase, JNK1, JNK2, and JNK3. This compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Propriétés
Formule moléculaire |
C14H16BrN3O |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
4-bromo-N-(2,4-dimethylphenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16BrN3O/c1-4-18-8-11(15)13(17-18)14(19)16-12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3,(H,16,19) |
Clé InChI |
VDTATQQCMDVEEB-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Br |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280044.png)
![1-ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280045.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280047.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280048.png)
![4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280050.png)

![2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280054.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide](/img/structure/B280056.png)
![2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B280058.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylcarbamothioyl)benzamide](/img/structure/B280061.png)
![6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280066.png)
![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)
![4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280071.png)